molecular formula C25H20N2O3 B10972837 Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10972837
M. Wt: 396.4 g/mol
InChI Key: YABVTFRZVAHJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-methyl-3-aminobenzoic acid with 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the compound can inhibit certain enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    2-Phenylquinoline: Shares the quinoline core but lacks the additional functional groups.

    4-Methylquinoline: Similar structure but with different substitution patterns.

Uniqueness

METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its combination of the quinoline core with additional functional groups that enhance its biological activity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C25H20N2O3/c1-16-12-13-18(25(29)30-2)14-22(16)27-24(28)20-15-23(17-8-4-3-5-9-17)26-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,27,28)

InChI Key

YABVTFRZVAHJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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